N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
Description
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound that features a unique combination of functional groups
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-2-13(12-4-5-14-15(10-12)24-9-8-23-14)20-21-16(22)11-25-17-18-6-3-7-19-17/h3-7,10H,2,8-9,11H2,1H3,(H,21,22)/b20-13+ |
InChI Key |
GRTMWUSJNFXYIQ-DEDYPNTBSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CSC1=NC=CC=N1)/C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
CCC(=NNC(=O)CSC1=NC=CC=N1)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-yl propylidene, which is then reacted with pyrimidin-2-ylsulfanyl acetohydrazide under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but initial studies suggest it may influence pathways related to neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin core structure but lacks the additional functional groups present in N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another related compound that features the benzodioxin moiety but differs in its functional groups.
Uniqueness
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its combination of the benzodioxin core with a pyrimidin-2-ylsulfanyl group and an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
